molecular formula C15H17ClN2O4S B12626036 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate

2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate

Cat. No.: B12626036
M. Wt: 356.8 g/mol
InChI Key: YWOBLBVCHCMSHV-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a 2-methoxyethyl group linked to a phenyl ring substituted with an amino group at position 2 and a 5-chlorothiophen-2-yl methoxy group at position 2.

Properties

Molecular Formula

C15H17ClN2O4S

Molecular Weight

356.8 g/mol

IUPAC Name

2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate

InChI

InChI=1S/C15H17ClN2O4S/c1-20-6-7-21-15(19)18-13-4-2-10(8-12(13)17)22-9-11-3-5-14(16)23-11/h2-5,8H,6-7,9,17H2,1H3,(H,18,19)

InChI Key

YWOBLBVCHCMSHV-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(S2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenol. This intermediate can be synthesized through a nucleophilic substitution reaction between 5-chlorothiophene-2-methanol and 2-amino-4-hydroxyphenol under basic conditions.

    Carbamate Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate to form the final product, 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate. This step typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C16H18ClN3O3S
  • Molecular Weight : 356.8 g/mol
  • IUPAC Name : 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate

Antimicrobial Activity

Research indicates that 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate exhibits promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antibiotic agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function, which warrants further investigation to elucidate specific pathways involved.

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific targets include:

  • Enzymatic Inhibition : Interaction with key enzymes involved in cancer metabolism.
  • Receptor Modulation : Binding to receptors that regulate cell growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated a significant reduction in growth rates when exposed to this compound, indicating its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Line Studies : In vitro experiments on cancer cell lines showed that treatment with 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate led to a marked decrease in cell viability, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between the target compound and related carbamates:

Compound Name Key Substituents Structural Features Reference
Target Compound : 2-Methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate 2-Methoxyethyl carbamate, 5-chlorothiophen-2-yl methoxy, amino group Carbamate linker with methoxyethyl chain; halogenated thiophene for lipophilicity
Ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate Ethyl carbamate, 4-fluorophenyl methylamino Ethyl chain; fluorinated aromatic group; modified amino substitution
2-[4-[(5-Chlorothiophen-2-yl)methoxy]phenyl]-N-(2-hydroxyethyl)acetamide Acetamide group, 2-hydroxyethyl chain, 5-chlorothiophen-2-yl methoxy Acetamide instead of carbamate; hydroxyl group impacts solubility
Methyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate Methyl carbamate, sulfonyl group, chloro-methoxybenzoyl Sulfonyl bridge; benzoyl substitution alters electronic properties
Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate Benzyl carbamate, isopropylcarbamoyl group Bulky benzyl group; carbamoyl substitution affects steric interactions

Key Observations :

  • Backbone Flexibility : The 2-methoxyethyl chain in the target compound may offer greater conformational flexibility compared to rigid sulfonyl () or benzyl () groups in analogs.
  • Halogenation : The 5-chlorothiophen-2-yl group provides distinct electronic and steric effects relative to fluorophenyl () or chlorobenzoyl () substituents.
  • Functional Groups : Replacing the carbamate with an acetamide () reduces hydrolytic stability but may improve solubility due to hydrogen bonding.
Physicochemical Properties
  • Lipophilicity: Carbamates with halogenated aryl groups (e.g., 5-chlorothiophen-2-yl) typically exhibit higher logP values than non-halogenated analogs. For example, the target compound’s logP is expected to exceed that of ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate due to the thiophene’s hydrophobicity .
  • Thermal Stability : Salts/co-crystals of ethyl carbamates () show enhanced stability (Tpeak up to 140.6°C), suggesting that the target compound’s methoxyethyl group may similarly improve stability compared to methyl or benzyl carbamates.

Biological Activity

2-Methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents.

The compound can be described by the following chemical structure:

  • Molecular Formula : C15H18ClN3O3S
  • Molecular Weight : 345.84 g/mol
  • CAS Number : Not specified in the provided sources.

Structural Features

The compound features:

  • A methoxyethyl group, which may enhance lipophilicity.
  • An amino group that could contribute to interactions with biological targets.
  • A thiophene ring, which is known for its electron-rich properties, potentially influencing its pharmacological profile.

The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are known to play a crucial role in cancer therapy by modulating gene expression and inducing apoptosis in cancer cells. The inhibition of HDACs can lead to the accumulation of acetylated histones, which is associated with the activation of tumor suppressor genes and the repression of oncogenes .

Anticancer Activity

Research indicates that derivatives similar to 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate exhibit significant anticancer properties. For instance, compounds in this class have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism typically involves cell cycle arrest and induction of apoptosis .

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxic effects of similar compounds on human cancer cell lines, it was found that these compounds significantly reduced cell viability at micromolar concentrations. The study highlighted the importance of substituents on the thiophene ring, which influenced potency .
  • In Vivo Studies : Animal models treated with HDAC inhibitors demonstrated reduced tumor growth and improved survival rates compared to controls. These findings suggest a promising therapeutic potential for compounds like 2-methoxyethyl N-[2-amino-4-[(5-chlorothiophen-2-yl)methoxy]phenyl]carbamate in oncology .

Pharmacokinetics and Toxicity

The pharmacokinetic profile remains under investigation; however, preliminary studies suggest moderate bioavailability with a favorable metabolic profile. Toxicity studies indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also show limited toxicity towards normal cells at therapeutic doses, making them suitable candidates for further development .

Comparative Analysis of Similar Compounds

Compound NameActivityMechanismReference
Compound AAnticancerHDAC Inhibition
Compound BCytotoxicApoptosis Induction
Compound CAntiinflammatoryCytoprotective Effects

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